

Acecainide hydrochloride CAS number and molecular formula

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Compound of Interest

Compound Name: Acecainide Hydrochloride

Cat. No.: B1665408

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An In-Depth Technical Guide to **Acecainide Hydrochloride** for Researchers and Drug Development Professionals

Introduction: A Focused Look at a Key Cardiac Metabolite

Acecainide hydrochloride, known chemically as N-acetylprocainamide hydrochloride (NAPA), stands as a compound of significant interest in cardiovascular pharmacology. It is the primary and pharmacologically active metabolite of procainamide, a well-established Class Ia antiarrhythmic drug.^{[1][2][3][4][5]} However, acecainide itself is classified as a Class III antiarrhythmic agent, exhibiting a distinct mechanism of action from its parent compound.^{[1][2][6][7]} This dual-identity—a metabolite with its own therapeutic profile—makes it a fascinating subject for researchers and a critical consideration in drug development. This guide provides a comprehensive technical overview of **acecainide hydrochloride**, from its fundamental chemical properties to its clinical implications, designed for the scientific professional.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical identity is the foundation of all further research. **Acecainide hydrochloride** is a stable, crystalline solid amenable to various analytical and formulation techniques.^[8]

Property	Value	Source(s)
Chemical Name	4-(acetylamino)-N-[2-(diethylamino)ethyl]-benzamide, monohydrochloride	[3]
Synonyms	N-acetylprocainamide HCl, NAPA, ASL-601	[2][4][6][8][9]
CAS Number	34118-92-8	[2][3][4][8][9][10]
Molecular Formula	C ₁₅ H ₂₄ ClN ₃ O ₂	[2][4][10]
Molecular Weight	313.82 g/mol	[2][4][8][9]
Melting Point	190-193 °C	[8]
Solubility	DMF: 20 mg/mL, Ethanol: 16 mg/mL, DMSO: 14 mg/mL, PBS (pH 7.2): 10 mg/mL	[3]

Pharmacology and Mechanism of Action

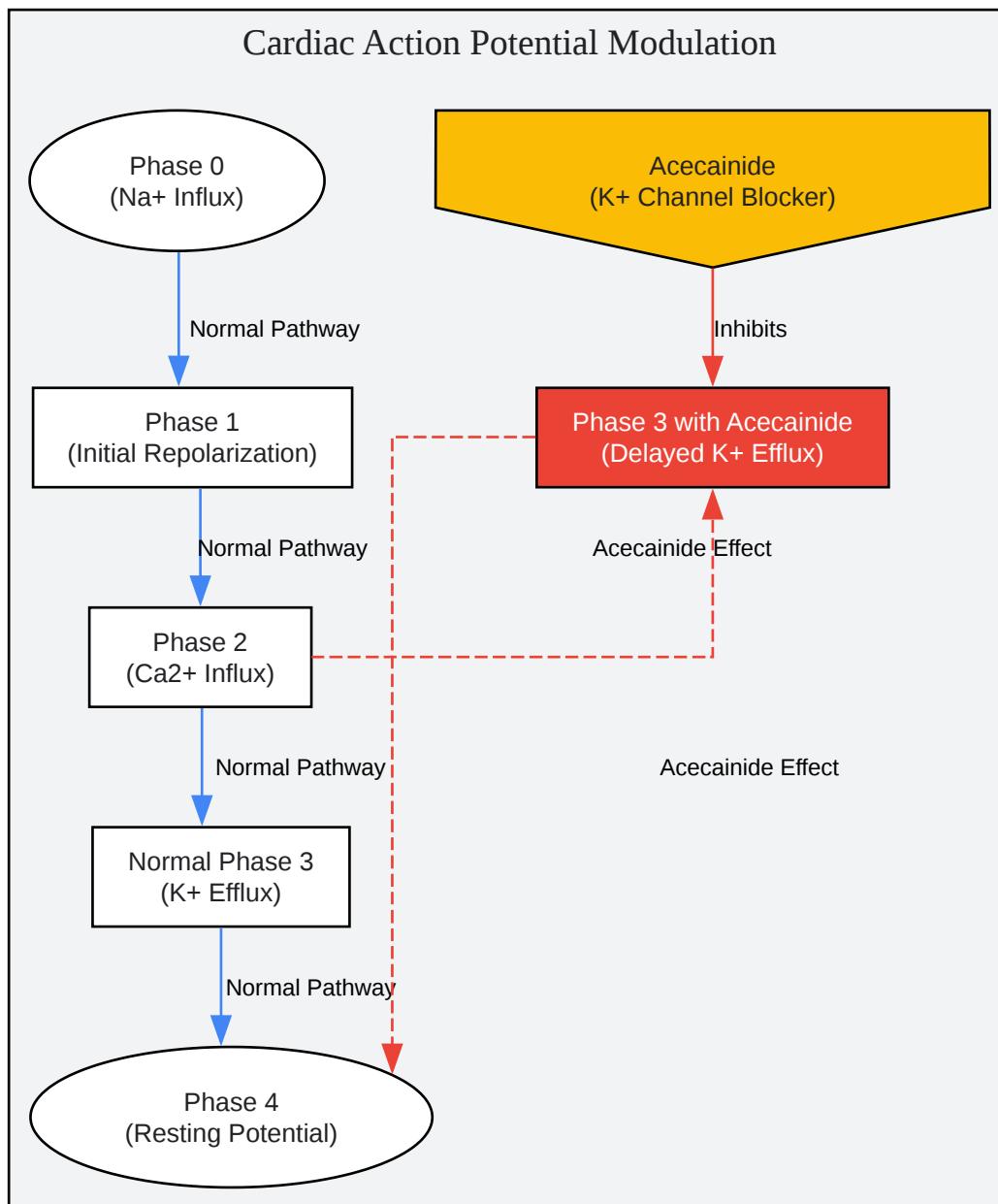
The defining characteristic of acecainide is its function as a Class III antiarrhythmic agent. Its mechanism is fundamentally different from the sodium channel blockade of its parent, procainamide.[1]

Primary Mechanism: Potassium Channel Blockade

Acecainide exerts its antiarrhythmic effect by blocking potassium channels responsible for the repolarization phase of the cardiac action potential.[1][6] This targeted blockade specifically delays the efflux of K⁺ ions during Phase 3, leading to two critical electrophysiological changes:

- Prolongation of Action Potential Duration (APD): By slowing repolarization, the overall duration of the action potential is extended.
- Increase in the Effective Refractory Period (ERP): The myocyte remains unresponsive to new stimuli for a longer period.

These changes decrease the heart's susceptibility to tachyarrhythmias, particularly those caused by re-entry circuits, which depend on a delicate balance of conduction and refractoriness.^[1] Clinically, this manifests as a prolongation of the QT interval on an electrocardiogram (ECG).^[1]



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Caption: Effect of Acecainide on the Cardiac Action Potential.

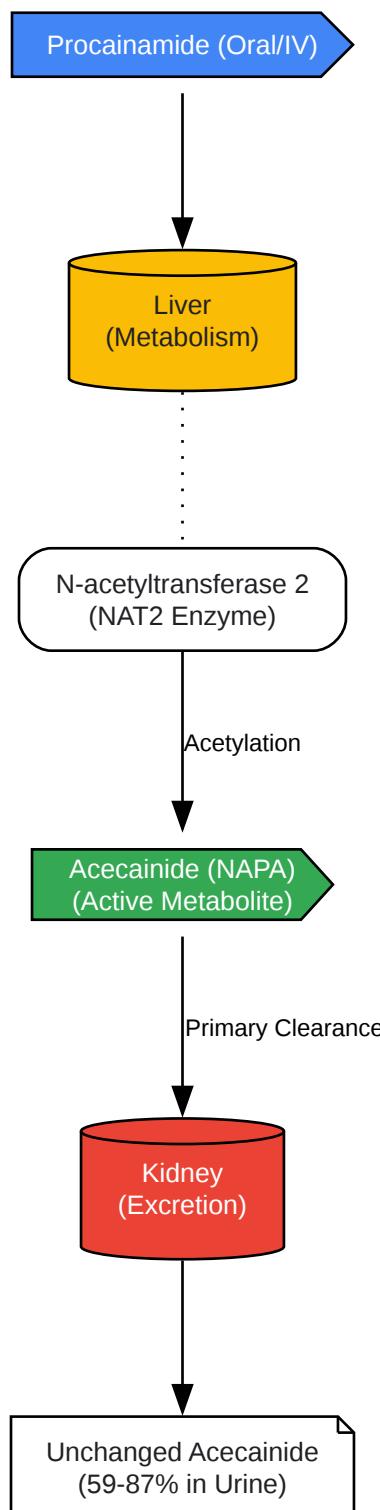
Pharmacokinetics: The Metabolic Journey

The pharmacokinetics of acecainide are intrinsically linked to its parent drug, procainamide. Understanding this relationship is critical for effective therapeutic monitoring and dose adjustments.

Absorption, Metabolism, and Elimination

Acecainide is formed in the liver from procainamide via the N-acetyltransferase 2 (NAT2) enzyme.^{[1][3]} The activity of this enzyme is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the population, which can affect the ratio of procainamide to acecainide.^[3]

The compound can be administered directly, either orally or intravenously.^{[2][7]} Regardless of its origin (as a metabolite or directly administered), acecainide is primarily eliminated by the kidneys.^{[2][7]} A significant portion, between 59% and 87%, is excreted unchanged in the urine.^[1] This heavy reliance on renal clearance means that patients with impaired kidney function are at risk for drug accumulation and potential toxicity.^{[1][4]}

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Caption: Metabolic Pathway and Clearance of Acecainide.

Analytical Methodologies: Quantification in Biological Matrices

Accurate quantification of acecainide in plasma or serum is essential for both clinical monitoring and research. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[8]

Protocol: HPLC-UV Determination of Acecainide in Plasma

This protocol provides a robust framework for quantifying acecainide. The causality behind these choices is to ensure efficient extraction, sharp chromatographic peaks, and sensitive detection.

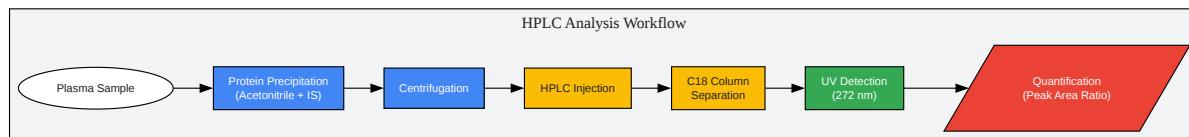
- Sample Preparation (Protein Precipitation):

- To 200 μ L of plasma, add 400 μ L of ice-cold acetonitrile containing an appropriate internal standard (e.g., N-propionylprocainamide).
- Rationale: Acetonitrile efficiently precipitates plasma proteins that would otherwise foul the HPLC column, while the internal standard corrects for variations in extraction efficiency and injection volume.
- Vortex for 1 minute.
- Centrifuge at 14,000 \times g for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for injection.

- Chromatographic Conditions:

- HPLC System: A standard system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
 - Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like acecainide.

- Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.5) and acetonitrile (e.g., 85:15 v/v).
 - Rationale: The buffered aqueous phase controls the ionization state of the analytes for consistent retention, while acetonitrile provides the organic strength to elute them.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 272 nm.[\[3\]](#)
 - Rationale: This wavelength corresponds to a high absorbance maximum for the benzamide chromophore, ensuring good sensitivity.
 - Injection Volume: 20 μ L.
- Quantification:
 - Generate a calibration curve using standards of known acecainide concentrations prepared in blank plasma.
 - Calculate the peak area ratio of acecainide to the internal standard.
 - Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.



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